molecular formula C5H8O2 B377074 3-methylbut-2-enoic acid CAS No. 541-47-9

3-methylbut-2-enoic acid

Cat. No.: B377074
CAS No.: 541-47-9
M. Wt: 100.12 g/mol
InChI Key: YYPNJNDODFVZLE-UHFFFAOYSA-N
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Description

3-methylbut-2-enoic acid, also known as 3-methyl-2-butenoic acid or senecioic acid, is an organic compound with the chemical formula C5H8O2. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in water and many organic solvents, making it a versatile intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,3-Dimethylacrylic acid are not fully understood yet. It is known to be involved in various biochemical reactions. It is often used as an organic chemical intermediate and a pharmaceutical intermediate

Cellular Effects

It is known to be used in the production of coatings , suggesting that it may have effects on cellular processes related to the formation and maintenance of cellular structures

Molecular Mechanism

It is known to interact with various biomolecules due to its chemical structure

Metabolic Pathways

It is known to be involved in the synthesis of certain pharmaceuticals , suggesting that it may interact with various enzymes or cofactors

Transport and Distribution

It is known to be soluble in water and most organic solvents , suggesting that it may be transported and distributed via these mediums

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-methylbut-2-enoic acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of isoprene or its derivatives under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-methylbut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, acids, and bases.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its versatility in organic synthesis and its wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industry .

Properties

IUPAC Name

3-methylbut-2-enoic acid
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InChI

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPNJNDODFVZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID2047145
Record name 3,3-Dimethylacrylic acid
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Molecular Weight

100.12 g/mol
Source PubChem
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Physical Description

Slightly yellow crystalline powder; [Acros Organics MSDS], Solid, Solid; green, phenolic, dairy aroma
Record name 3-Methylcrotonic acid
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Record name Senecioic acid
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Boiling Point

195.00 to 197.00 °C. @ 760.00 mm Hg
Record name Senecioic acid
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Solubility

10 mg/mL, Soluble in most organic solvents, soluble (in ethanol)
Record name Senecioic acid
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Record name 3-Methylcrotonic acid
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CAS No.

541-47-9
Record name 3-Methyl-2-butenoic acid
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Record name Senecioic acid
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Record name 3,3-Dimethylacrylic acid
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Record name 3-methylcrotonic acid
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Record name 3-METHYL CROTONIC ACID
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Record name Senecioic acid
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Melting Point

65 °C
Record name Senecioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,3-Dimethylacrylic acid?

A1: 3,3-Dimethylacrylic acid has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.

Q2: Is there any spectroscopic data available for 3,3-Dimethylacrylic acid?

A2: Yes, surface-enhanced Raman scattering (SERS) spectra have been recorded and analyzed for 3,3-Dimethylacrylic acid on silver colloids at different concentrations. []

Q3: How can 3,3-Dimethylacrylic acid be synthesized?

A3: One method involves the carbonation of the Grignard reagent derived from 1-isobutenyl bromide with 14CO2 to yield 3,3-Dimethylacrylic acid (14C-1). [] Another approach utilizes the reaction of 3,3-Dimethylacrylic acid and N-bromo succinimide with benzoyl peroxide to form 3,3-Bis(bromomethyl)acrylic acid, followed by ring closure in a basic medium to obtain 4-(Bromomethyl)but-2-enolide. []

Q4: Can 3,3-Dimethylacrylic acid undergo cyclization reactions?

A4: Yes, 3,3-Dimethylacrylic acid can participate in cyclization reactions. For example, reacting it with 3-fluorophenol in methanesulfonic acid yields 5-fluoro-2,2-dimethylchroman-4-one. [, ] It can also react with 1-hydroxycarbazole or its derivatives in the presence of catalysts like trifluoroacetic acid or a mixture of AlCl3 and POCl3 to form various pyrano[2,3-a]carbazole derivatives. [, , ]

Q5: How does 3,3-Dimethylacrylic acid react with radicals?

A5: Studies using kinetic-EPR have shown that aliphatic radicals can add to 3,3-Dimethylacrylic acid in aqueous solutions. The reaction rate is significantly influenced by steric effects due to the two methyl groups at the 3-position. []

Q6: What are some applications of 3,3-Dimethylacrylic acid?

A6: 3,3-Dimethylacrylic acid serves as a valuable building block in organic synthesis. One notable application is its use in the synthesis of (+)-trans-chrysanthemic acid, a key component of pyrethrin insecticides. [] It is also utilized in preparing pyranoquinoline alkaloids like flindersine, haplamine, and N-methylflindersine through a (4+2) cycloaddition reaction involving o-quinone methide intermediates. [] Additionally, 3,3-Dimethylacrylic acid serves as a starting material in the synthesis of the left-hand portion of azinomycins, potent antitumor agents. []

Q7: Can 3,3-Dimethylacrylic acid be used in polymer chemistry?

A7: Yes, 3,3-Dimethylacrylic acid can be polymerized. Studies have investigated the influence of crystal structure on its polymerization. [] It is also used as an organic ligand in nickel-based organometallic clusters for potential applications as resists in nanolithography. []

Q8: Does 3,3-Dimethylacrylic acid play a role in biological systems?

A8: Yes, research indicates that 3,3-Dimethylacrylic acid is an intermediate in a novel biosynthetic pathway found in myxobacteria. This pathway provides precursors for fatty acid biosynthesis and secondary metabolite formation. [] Feeding experiments using 13C-labeled precursors in Stigmatella aurantiaca and Myxococcus xanthus revealed that 3,3-Dimethylacrylic acid is converted to isovaleryl-CoA, demonstrating its role in this alternative metabolic route. [, ]

Q9: How does 3,3-Dimethylacrylic acid contribute to the production of volatiles in myxobacteria?

A9: Studies on Myxococcus xanthus demonstrate that 3,3-Dimethylacrylic acid can be utilized by mutant strains to produce isovaleryl-CoA, a key precursor in the biosynthesis of volatile compounds like (S)-9-methyldecan-3-ol and 9-methyldecan-3-one. []

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